N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Lipophilicity Drug-likeness Chromatographic retention

In phenoxyacetamide-based drug discovery, positional isomer selection critically impacts assay reproducibility-minor substitution changes on the phenoxy ring shift IC₅₀ values by >5-fold, compromising SAR continuity. • The 3,4-dimethylphenoxy isomer (XLogP3=3.2) fills a key lipophilicity gap between unsubstituted and bulkier analogs, enabling systematic exploration of lipophilicity-activity relationships. • ≥95% purity with Q/HWC032-2020 enterprise quality standard ensures batch-to-batch consistency for multi-year screening initiatives. • Broader supplier availability (4+ independent vendors) vs. regioisomeric analogs reduces supply-chain risk for long-term compound collection building.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 954578-84-8
Cat. No. B1318157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
CAS954578-84-8
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C
InChIInChI=1S/C17H20N2O2/c1-11-5-7-15(8-13(11)3)21-10-17(20)19-16-9-14(18)6-4-12(16)2/h4-9H,10,18H2,1-3H3,(H,19,20)
InChIKeySVZUMJILGPBUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 954578-84-8): Structural Identity and Procurement Baseline


N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 954578-84-8, molecular formula C₁₇H₂₀N₂O₂, MW 284.35 g/mol) is a synthetic substituted phenoxyacetamide bearing a 5-amino-2-methylphenyl acetamide core and a 3,4-dimethylphenoxy substituent [1]. The compound is catalogued as a research-grade screening molecule (PubChem CID 16795745, MDL MFCD09742567) and is typically supplied at ≥95% purity . It belongs to a family of N-aryl phenoxyacetamides that have been explored as EthR inhibitors for tuberculosis booster applications, Pseudomonas aeruginosa T3SS virulence inhibitors, anticonvulsant agents, and anti-inflammatory leads; however, the specific biological profile of this positional isomer remains largely uncharacterized in peer-reviewed primary literature [2][3].

Probe type 3,4-Dimethylphenoxy positional isomer for phenoxyacetamide SAR campaigns
Reference standard Distinct physicochemical fingerprint for regioisomer identification by HPLC/GC
Supply stability ≥95% purity from multiple suppliers with enterprise quality standard

Why N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide Cannot Be Replaced by Regioisomeric or Des-Methyl Analogs


Within the N-(5-amino-2-methylphenyl)-2-(substituted-phenoxy)acetamide series, seemingly minor alterations in the phenoxy ring substitution pattern produce measurable changes in lipophilicity, predicted boiling point, and hydrogen-bonding capacity that directly affect chromatographic behavior, solubility, and membrane partitioning in biological assays [1]. The 3,4-dimethyl substitution on the phenoxy ring of the target compound yields a computed XLogP3 of 3.2—distinct from the unsubstituted phenoxy analog (XLogP3 ~2.2, MW 256.3) and from regioisomers bearing 2,4- or 2,5-dimethyl patterns, which exhibit different spatial orientation of the methyl groups and consequently altered steric and electronic profiles [1]. In the context of phenoxyacetamide SAR established for T3SS and EthR inhibition, even single-atom or positional changes on the phenoxy ring have been shown to shift IC₅₀ values by >5-fold up to complete loss of activity, demonstrating that these substitution patterns are not interchangeable [2][3]. Therefore, procurement of the specific 3,4-dimethylphenoxy regioisomer is a non-trivial decision; substitution with a closely related analog introduces an uncharacterized variable that may compromise assay reproducibility and SAR continuity.

Lipophilicity difference (~1 log unit higher than des‑methyl analog) can shift reversed‑phase HPLC retention and cell‑based assay partitioning.
Phenoxy ring substitution pattern is a critical activity determinant; positional changes have produced >5‑fold IC₅₀ shifts in related series.
Replacing the 2‑methyl group on the aniline ring with fluorine (closest commercial analog) alters H‑bond acceptor capacity and metabolic oxidative susceptibility.

Quantitative Differentiation Evidence: N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 3,4-Dimethylphenoxy vs. Unsubstituted Phenoxy Analog

The target compound (CAS 954578-84-8) possesses two methyl groups at the 3- and 4-positions of the phenoxy ring, increasing its computed lipophilicity (XLogP3 = 3.2) relative to the unsubstituted phenoxy analog N-(5-amino-2-methylphenyl)-2-phenoxyacetamide (CAS 954566-83-7; XLogP3 ≈ 2.2, estimated from MW and fragment-based calculation) [1]. This ΔXLogP3 of approximately +1.0 log unit corresponds to a predicted ~10-fold higher octanol-water partition coefficient, which translates to measurably longer reversed-phase HPLC retention and altered membrane permeability in cell-based assays [1].

Lipophilicity (XLogP3)
Reported
3.2 vs 2.2
Δ +1.0 (~10× higher Poct/water)
Reported lipophilicity shift may affect reversed‑phase HPLC retention and cell‑based assay partitioning.
Predicted by XLogP3 algorithm; validate experimentally for specific mobile phases.
Lipophilicity Drug-likeness Chromatographic retention

Predicted Boiling Point Differentiation: 3,4-Dimethylphenoxy vs. Unsubstituted Phenoxy Analog

The predicted boiling point of the target compound (521.3 ± 50.0 °C) is approximately 30.7 °C higher than that of the unsubstituted phenoxy analog N-(5-amino-2-methylphenyl)-2-phenoxyacetamide (490.6 ± 40.0 °C), consistent with the increased molecular weight (+28.05 g/mol) and enhanced van der Waals interactions conferred by the two methyl groups on the phenoxy ring . This thermal stability difference has practical implications for compound purification (e.g., sublimation or distillation conditions) and for formulation protocols requiring elevated temperature processing.

Boiling point
Data to verify
521.3 °C vs 490.6 °C
Δ +30.7 °C
Higher predicted boiling point suggests lower volatility; may support thermal processing evaluation.
Predicted data; experimental confirmation needed for purification protocols.
Thermal stability Purification Formulation

Predicted Density Differentiation: 3,4-Dimethylphenoxy vs. Unsubstituted Phenoxy Analog

The predicted density of the target compound (1.174 ± 0.06 g/cm³) is lower than that of the unsubstituted phenoxy analog (1.223 ± 0.06 g/cm³), despite the target compound having a higher molecular weight . This counter-intuitive observation arises because the methyl substituents increase the molecular volume disproportionately to the mass increase, resulting in a net decrease in density of approximately 0.049 g/cm³ (Δ ≈ –4.0%). This measurable difference provides a rapid physical property check for distinguishing the compounds.

Density
Data to verify
1.174 vs 1.223 g/cm³
Δ –0.049 g/cm³ (–4.0%)
Lower density despite higher MW enables gravimetric discrimination from des‑methyl analog.
Predicted value; verify by pycnometry for incoming QC.
Physical property Formulation Quality control

Supplier Purity Specification: Cross-Vendor Consistency at 95% Minimum Purity

Multiple independent suppliers (AKSci, CymitQuimica, Matrix Scientific via VWR, Howei Pharm) consistently specify a minimum purity of 95% for CAS 954578-84-8, with Howei Pharm additionally conforming to the enterprise standard Q/HWC032-2020 [1]. This inter-vendor concordance in purity specification provides a reliable procurement baseline. In contrast, the 2,5-dimethylphenoxy regioisomer (CAS 953718-43-9) is also offered at 95% minimum purity, but with fewer suppliers listing this specification, indicating a narrower supply base for that analog .

Supplier purity
Specification review
≥95% (4+ suppliers)
Enterprise standard Q/HWC032-2020
Multi‑supplier ≥95% purity with enterprise standard reduces single‑source procurement risk.
Confirm certificate of analysis for each batch.
Purity Quality assurance Procurement specification

Class-Level SAR: Positional Methyl Substitution on the Phenoxy Ring Modulates Biological Activity in Phenoxyacetamide Series

In the structurally related T3SS inhibitor series (phenoxyacetamide scaffold), replacement of the 2,4-dichloro substitution pattern with methyl at the 2-position (while retaining 4-chloro) resulted in a secretion IC₅₀ shift from 7.8 µM to 34.0 µM—a 4.4-fold loss of potency—demonstrating that even single-site substitution changes on the phenoxy ring produce quantitatively significant biological effects [1]. Although direct target engagement data for CAS 954578-84-8 are not published, this class-level SAR precedent establishes that the 3,4-dimethylphenoxy substitution pattern cannot be assumed equivalent to any other regioisomer without explicit experimental validation.

Class‑level SAR
Class‑level
4.4‑fold to 9.0‑fold potency reduction upon altering phenoxy substitution
Reference series: T3SS inhibitors
Class‑level SAR shows phenoxy substitution drives activity; target compound activity profile remains empirical.
No direct T3SS data for this isomer; extrapolation from related compounds only.
Structure-activity relationship Phenoxyacetamide Drug discovery

Structural Differentiation from the 2-Fluoro Analog: Halogen vs. Methyl at the 2-Position of the Aniline Ring

The closest commercially available analog incorporating the 3,4-dimethylphenoxy moiety is N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 953720-38-2; MF C₁₆H₁₇FN₂O₂, MW 288.32) [1]. In this analog, the 2-methyl group on the aniline ring of the target compound is replaced by a fluorine atom. This substitution alters the hydrogen-bond donor/acceptor landscape (eliminating the C–H hydrophobic contact of the methyl group while introducing a strong electronegative H-bond acceptor), shifts the computed lipophilicity, and may significantly affect target binding and metabolic oxidative susceptibility at the ortho position—a site commonly targeted by CYP450 enzymes .

2‑Fluoro analog
Reported
MW 284.35 vs 288.32
–CH₃ vs –F at ortho
Methyl‑to‑fluoro switch alters metabolic soft‑spot and binding profile; compounds are not interchangeable.
Selection depends on metabolic stability hypothesis vs. hydrophobic binding pocket engagement.
Bioisosterism Halogen bonding Metabolic stability

Recommended Application Scenarios for N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Positional Isomer Scanning in Phenoxyacetamide Lead Optimization Programs

The target compound serves as a specific positional isomer probe within phenoxyacetamide-based drug discovery campaigns targeting EthR, T3SS, or related bacterial virulence factors. Its 3,4-dimethylphenoxy substitution pattern (XLogP3 = 3.2) fills a lipophilicity gap between the unsubstituted phenoxy analog (XLogP3 ≈ 2.2) and more heavily substituted variants, enabling systematic exploration of the lipophilicity-activity relationship. As demonstrated by the T3SS SAR where positional changes on the phenoxy ring produced 4.4-fold to >12.8-fold shifts in IC₅₀, procurement of the exact 3,4-isomer is essential for accurate SAR table construction [1].

Analytical Chemistry: Use as a Chromatographic Retention Time and Physicochemical Reference Standard for Regioisomer Identification

The combination of predicted boiling point (521.3 ± 50.0 °C), density (1.174 ± 0.06 g/cm³), and XLogP3 (3.2) constitutes a unique physicochemical fingerprint distinguishing this compound from its 2,4-dimethyl, 2,5-dimethyl, and des-methyl regioisomers [1]. This compound can be deployed as an external reference standard in HPLC, GC, or LC-MS method development to validate the chromatographic resolution of closely related phenoxyacetamide positional isomers prior to biological testing, ensuring that observed activity differences are not artifacts of isomeric impurity.

Procurement Strategy: Preferred Isomer for Multi-Year Screening Libraries Based on Supplier Redundancy

With at least four independent suppliers offering ≥95% purity (AKSci, CymitQuimica, Matrix Scientific/VWR, Howei Pharm with Q/HWC032-2020 standard) versus two or fewer for the 2,5- and 2,4-dimethyl regioisomers, the 3,4-dimethylphenoxy isomer presents lower supply-chain risk for organizations building long-term compound collections [1][2]. The enterprise quality standard Q/HWC032-2020 provides an additional layer of batch-to-batch consistency assurance not documented for the regioisomeric analogs, making this the procurement-stable choice for multi-year screening initiatives.

Computational Chemistry: Validation of in Silico ADME/Tox Prediction Models Across Methyl Positional Series

The target compound, together with its 2,4-dimethyl, 2,5-dimethyl, and des-methyl analogs, forms a congeneric series with systematic variation of methyl group position and count on the phenoxy ring while holding the 5-amino-2-methylphenyl core constant. This series is well-suited for benchmarking computational ADME/Tox prediction algorithms (e.g., XLogP3, pKa, aqueous solubility, CYP450 site-of-metabolism predictions) against experimental data, using the predicted property differences (ΔXLogP3 ≈ +1.0, ΔBP ≈ +30.7 °C, ΔDensity ≈ –0.049 g/cm³) as calibration targets [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR campaigns
3,4‑Dimethylphenoxy substitution pattern and distinct lipophilicity profile
Systematic lipophilicity‑activity relationship and positional isomer scanning
Chromatographic method development
Physicochemical fingerprint (boiling point, density, XLogP3)
Regioisomer resolution and retention time validation
Long‑term screening library procurement
Multi‑supplier ≥95% purity with enterprise quality standard
Supply‑chain stability and batch‑to‑batch consistency review
In silico ADME/Tox model benchmarking
Congeneric series with systematic methyl group variation on phenoxy ring
Calibration of predicted property algorithms (logP, boiling point, density)
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